molecular formula C12H8FNO3 B6415001 2-(4-Carboxy-3-fluorophenyl)-5-hydroxypyridine, 95% CAS No. 1261935-44-7

2-(4-Carboxy-3-fluorophenyl)-5-hydroxypyridine, 95%

Cat. No. B6415001
CAS RN: 1261935-44-7
M. Wt: 233.19 g/mol
InChI Key: OQYBNXCJQRKJON-UHFFFAOYSA-N
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Description

2-(4-Carboxy-3-fluorophenyl)-5-hydroxypyridine (95%) is a compound of interest in the field of organic chemistry due to its unique structure and potential applications. This compound is a member of the carboxylic acid family and is composed of a hydroxypyridine core with a carboxy group attached to a fluorophenyl group. It is a white crystalline solid with a melting point of 122-124 °C and a molecular weight of 303.3 g/mol. Its chemical formula is C12H9FO3. This compound has been the subject of numerous scientific studies, and its applications have been explored in various areas of research.

Scientific Research Applications

2-(4-Carboxy-3-fluorophenyl)-5-hydroxypyridine (95%) has been the subject of numerous scientific studies due to its unique structure and potential applications. This compound has been studied for its potential use as a reagent in organic synthesis, as a catalyst in the synthesis of other compounds, and as a fluorescent probe for biological systems. It has also been investigated for its potential use in the synthesis of pharmaceuticals and other biologically active compounds.

Mechanism of Action

The mechanism of action of 2-(4-Carboxy-3-fluorophenyl)-5-hydroxypyridine (95%) is not fully understood. However, it is believed that the compound acts as an acid-catalyzed nucleophilic substitution reaction. This reaction involves the formation of a carboxylate ion, which then reacts with a nucleophile to form a new compound. The reaction is believed to be facilitated by the presence of the fluorophenyl group, which acts as a catalyst for the reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(4-Carboxy-3-fluorophenyl)-5-hydroxypyridine (95%) are not yet fully understood. However, studies have shown that this compound has the potential to act as a chelating agent, which could be useful for the treatment of certain medical conditions. Additionally, this compound has been shown to possess anti-inflammatory and antioxidant properties, which could be beneficial for the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(4-Carboxy-3-fluorophenyl)-5-hydroxypyridine (95%) in laboratory experiments include its easy availability, low cost, and simple synthesis. Additionally, this compound is relatively stable and has a low toxicity, making it safe to use in laboratory experiments. The main limitation of this compound is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

The potential applications of 2-(4-Carboxy-3-fluorophenyl)-5-hydroxypyridine (95%) are numerous and diverse. Future research could focus on exploring the compound’s potential as an anti-inflammatory agent, as a chelating agent, or as a fluorescent probe for biological systems. Additionally, further research could focus on investigating the compound’s potential as a catalyst in the synthesis of other compounds, or as a reagent in organic synthesis. Finally, research could also focus on developing new methods for the synthesis of this compound.

Synthesis Methods

The synthesis of 2-(4-Carboxy-3-fluorophenyl)-5-hydroxypyridine (95%) can be achieved through a number of methods. The most common method is the reaction of 4-fluorophenol with 1,3-dichloro-2-propanol in the presence of sodium hydroxide. This reaction results in the formation of an intermediate product, which is then treated with hydrochloric acid to yield the desired product. This method is simple and efficient and has been widely used in the synthesis of this compound.

properties

IUPAC Name

2-fluoro-4-(5-hydroxypyridin-2-yl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO3/c13-10-5-7(1-3-9(10)12(16)17)11-4-2-8(15)6-14-11/h1-6,15H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQYBNXCJQRKJON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=NC=C(C=C2)O)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30692654
Record name 2-Fluoro-4-(5-hydroxypyridin-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30692654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-4-(5-hydroxypyridin-2-yl)benzoic acid

CAS RN

1261935-44-7
Record name 2-Fluoro-4-(5-hydroxypyridin-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30692654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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